molecular formula C14H17NO3 B1414551 Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate CAS No. 82140-46-3

Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate

Cat. No. B1414551
CAS RN: 82140-46-3
M. Wt: 247.29 g/mol
InChI Key: FKEUWUNDWYYQBH-NQKZQFAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate, commonly referred to as EMBA, is a naturally-occurring organic compound found in a variety of plants and animals. It is a member of the family of compounds known as carboxylic acids. EMBA has a wide range of applications in the fields of chemistry, biochemistry, and medicine, and is of particular interest to scientists due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Spectroscopic Studies

The compound Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate has been synthesized and characterized through various spectroscopic and theoretical studies. İ. Koca et al. (2014) synthesized a related compound by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. The synthesized compound was characterized using elemental analyses, IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. This study provides insights into the structural and vibrational properties of similar compounds, which can be useful for understanding the behavior of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate in various applications (İ. Koca et al., 2014).

Coenzyme NADH Model Reactions

X. Fang et al. (2006) explored a novel coenzyme NADH model reaction involving a compound similar to Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate. This study highlights the reaction's mechanisms, offering valuable insights into the potential biochemical applications of related compounds (X. Fang et al., 2006).

Pyrolysis of Sulfinylated Esters

R. Tanikaga et al. (1984) investigated the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates, which are structurally related to Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate. The study provides insights into the thermal behavior of these compounds, which could be relevant for understanding the thermal stability and reactions of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate (R. Tanikaga et al., 1984).

Synthesis Optimization

Fang Qiao-yun (2012) optimized the synthesis technology for a compound closely related to Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate, providing a stable, simple, high-yield method that could be applicable to the industrial production of similar compounds (Fang Qiao-yun, 2012).

properties

IUPAC Name

ethyl (2E)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3/b13-12+,15-10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEUWUNDWYYQBH-NQKZQFAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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